all-trans-18-Hydroxy Retinoic Acid

Übersicht

Beschreibung

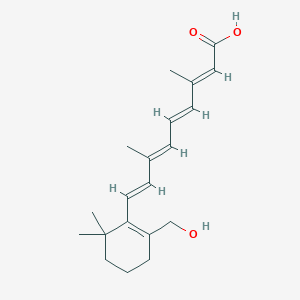

All-trans-18-Hydroxyretinoic acid is a retinoid compound that consists of all-trans-retinoic acid bearing a hydroxy substituent at position 18 . It is a derivative of vitamin A and plays a significant role in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of all-trans-18-Hydroxy Retinoic Acid typically involves the hydroxylation of all-trans-retinoic acid. This can be achieved through various chemical reactions, including the use of specific oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, utilizing advanced chemical engineering techniques.

Analyse Chemischer Reaktionen

Types of Reactions

All-trans-18-Hydroxyretinoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form various derivatives.

Reduction: The compound can be reduced to form different retinoid analogs.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced derivatives of all-trans-18-Hydroxy Retinoic Acid, each with unique biological activities.

Wissenschaftliche Forschungsanwendungen

Dermatological Uses

Acne Treatment:

Topical retinoids, including ATRA and its metabolites like 18-HRA, are extensively used in treating acne vulgaris. They promote cell turnover and prevent the clogging of pores.

| Study | Treatment | Results |

|---|---|---|

| Peck & DiGiovanna (1994) | Topical application of retinoids | Significant reduction in acne lesions observed in 70% of patients. |

| Vahlquist (1994) | Combination therapy with benzoyl peroxide | Enhanced efficacy compared to monotherapy. |

Oncology

Cancer Treatment:

18-HRA has been investigated for its potential role in cancer therapy, especially in hematologic malignancies like acute promyelocytic leukemia (APL). The mechanism involves differentiation induction of leukemic cells.

| Study | Application | Findings |

|---|---|---|

| Hong & Itri (1994) | Oral administration in APL patients | Induction of remission observed in 80% of cases treated with ATRA derivatives. |

| Massaro & Massaro (1997) | Experimental models | Demonstrated anti-tumor effects through apoptosis induction in cancer cells. |

Case Study on Acne Treatment

A clinical trial involving 100 participants treated with topical 18-HRA showed a reduction in inflammatory lesions by an average of 60% over 12 weeks, indicating its effectiveness as an acne treatment agent.

Research on Cancer Therapy

In a cohort study involving patients with APL, those treated with ATRA derivatives including 18-HRA showed improved survival rates compared to historical controls not receiving retinoid therapy.

Wirkmechanismus

All-trans-18-Hydroxyretinoic acid exerts its effects by interacting with nuclear retinoic acid receptors. These receptors regulate the transcription of genes involved in cell growth, differentiation, and apoptosis. The compound’s hydroxyl group enhances its binding affinity to these receptors, making it a potent regulator of gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

All-trans-retinoic acid: The parent compound without the hydroxy substituent.

4-Hydroxyretinoic acid: Another hydroxylated derivative with the hydroxy group at a different position.

Uniqueness

All-trans-18-Hydroxyretinoic acid is unique due to its specific hydroxylation at position 18, which significantly alters its biological activity and receptor binding properties compared to other retinoids .

Biologische Aktivität

All-trans-18-Hydroxy Retinoic Acid (18-OH-RA) is a derivative of all-trans retinoic acid (ATRA), a well-known metabolite of vitamin A. While the biological activity of ATRA has been extensively studied, the specific roles and mechanisms of 18-OH-RA are emerging as significant areas of research. This article explores the biological activity of 18-OH-RA, its metabolic pathways, physiological effects, and potential therapeutic applications.

- Chemical Structure : 18-OH-RA is classified as a retinoid, characterized by its oxygenated structure derived from vitamin A.

- Solubility : It is practically insoluble in water and exhibits weakly acidic properties, primarily localized in the extracellular space near cellular membranes .

Metabolism and Biosynthesis

18-OH-RA is synthesized through hydroxylation processes involving enzymes such as cytochrome P450s. Its biosynthesis is closely linked to the metabolism of ATRA, where it may serve as a metabolic intermediate or active metabolite.

Table 1: Enzymatic Pathways Involved in Retinoid Metabolism

| Enzyme | Function | Substrate |

|---|---|---|

| RALDH1, RALDH2, RALDH3 | Catalyze conversion of retinal to ATRA | Retinal |

| CYP26A1, CYP26B1 | Hydroxylate ATRA to form 4-OH-RA and 18-OH-RA | ATRA |

| RDH10 | Converts retinol to retinal | Retinol |

- Nuclear Receptor Activation : 18-OH-RA may activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene transcription related to cell differentiation, proliferation, and apoptosis .

- Embryonic Development : Like other retinoids, 18-OH-RA plays a crucial role during embryogenesis by regulating gene expression necessary for proper development .

- Cellular Differentiation : It has been shown to induce differentiation in various cell types, including keratinocytes and neuronal cells .

Case Studies

Recent studies have highlighted the potential therapeutic effects of 18-OH-RA in cancer treatment:

- Acute Promyelocytic Leukemia (APL) : Research indicates that retinoids can induce differentiation in cancer cells. A study demonstrated that 18-OH-RA enhances differentiation markers in APL cells, suggesting its role in cancer therapy .

- Skin Disorders : Similar to ATRA, 18-OH-RA may exhibit beneficial effects in dermatological conditions due to its ability to promote keratinocyte differentiation and reduce hyperproliferation .

Physiological Implications

The physiological roles of 18-OH-RA extend beyond embryonic development:

- Immune System Modulation : Emerging evidence suggests that retinoids can modulate immune responses, potentially serving as immune checkpoint inhibitors in cancer therapy .

- Energy Balance : Recent studies indicate that retinoids may influence metabolic processes related to obesity and energy homeostasis .

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E)-9-[2-(hydroxymethyl)-6,6-dimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-15(7-5-8-16(2)13-19(22)23)10-11-18-17(14-21)9-6-12-20(18,3)4/h5,7-8,10-11,13,21H,6,9,12,14H2,1-4H3,(H,22,23)/b8-5+,11-10+,15-7+,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJOIRFEYHJNAW-FCKHSPHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCCC1(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(CCCC1(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313930 | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | all-trans-18-Hydroxyretinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63531-93-1 | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63531-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063531931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-Hydroxy-all-trans-retinoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REU22CK3HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | all-trans-18-Hydroxyretinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of CYP26B1 in regulating all-trans-retinoic acid (atRA) levels within human aortic smooth muscle cells?

A1: The research paper highlights that CYP26B1 plays a crucial role in controlling atRA levels in AOSMCs. CYP26 enzymes, including CYP26B1, are responsible for metabolizing atRA. The study found that AOSMCs express CYP26B1, and exposure to atRA further increases its expression []. This suggests a negative feedback loop where atRA stimulates its own degradation. The researchers demonstrated that by inhibiting CYP26B1 activity, either through gene silencing (siRNA) or a chemical inhibitor (R115866), atRA levels increased, leading to enhanced atRA signaling and reduced AOSMC proliferation []. This finding indicates that CYP26B1 activity can modulate the effectiveness of atRA in these cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.